4-Phenylbutane-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
DCDISHARGWMOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCO)O |
Origin of Product |
United States |
The Significance of 1,3 Diols As Chiral Building Blocks
1,3-Diols are organic compounds containing two hydroxyl groups separated by a single carbon atom. This structural feature imparts a unique chemical reactivity that makes them highly valuable in synthesis. When these diols are chiral, meaning they are non-superimposable on their mirror image, they become powerful tools for introducing stereochemistry into a molecule. acs.orgnih.gov This is of critical importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dictated by its specific three-dimensional arrangement. nih.gov
Chiral 1,3-diols serve as versatile precursors for a wide array of other functional groups and molecular scaffolds. acs.org They are key components in the synthesis of natural products, many of which possess significant biological activity. nih.gov The controlled stereochemistry of the diol can be transferred to subsequent products, allowing for the synthesis of complex molecules with a high degree of stereochemical purity.
The utility of chiral 1,3-diols extends to their use as chiral ligands and auxiliaries in asymmetric catalysis. acs.orgnih.gov In this capacity, they can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This catalytic approach is a cornerstone of modern green chemistry, as it allows for the efficient production of enantiomerically pure compounds.
The Contextual Role of 4 Phenylbutane 1,3 Diol in Modern Chemical Research
4-Phenylbutane-1,3-diol, with its characteristic phenyl group and 1,3-diol functionality, occupies a specific and important niche in contemporary chemical research. chemspider.comnih.gov The presence of the phenyl group provides a site for further chemical modification and can influence the electronic and steric properties of the molecule. The 1,3-diol portion, as previously discussed, is a versatile handle for a variety of chemical transformations.
One of the key areas where this compound finds application is in the synthesis of more complex molecules. For instance, it can be used as a starting material for the preparation of various heterocyclic compounds, which are prevalent in medicinal chemistry. The diol functionality can be readily converted into other functional groups, such as aldehydes, ketones, or esters, providing access to a diverse range of chemical space. researchgate.net
Furthermore, the stereoselective synthesis of this compound itself is an active area of research. The development of catalytic methods to produce specific stereoisomers of this diol is highly desirable, as it would provide access to enantiomerically pure building blocks for asymmetric synthesis. nih.gov Researchers are exploring various catalytic systems, including enzymatic and organocatalytic approaches, to achieve high levels of stereocontrol in the synthesis of this compound and related 1,3-diols. acs.orgthieme-connect.com
Below is a table summarizing key properties and identifiers for this compound:
| Property | Value | Source |
| Molecular Formula | C10H14O2 | chemspider.comnih.gov |
| Molecular Weight | 166.22 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Registry Number | 74578-77-1 | nih.gov |
Challenges and Opportunities in 1,3 Diol Chemistry
Established Chemical Synthesis Pathways for Phenylbutanediols
The synthesis of 1,3-diols, including phenylbutanediols, is a fundamental transformation in organic chemistry. thieme-connect.com Traditional methods often rely on the reduction of corresponding β-hydroxy ketones or 1,3-diketones. The two-step aldol (B89426) reaction followed by reduction is one of the most common approaches to creating the polyol framework. pnas.org Another prevalent method is the transition metal-catalyzed hydrogenation of dicarbonyl compounds, which can create two stereocenters in a single step. pnas.org
Biocatalytic methods, particularly the enzymatic reduction of 1,3-diketones and β-hydroxyketones, have also emerged as powerful tools for accessing enantiomerically enriched diols. nih.govrsc.org These methods often provide high stereoselectivity under mild reaction conditions. Furthermore, desymmetrization of meso-1,3-diols offers another strategic route to chiral diols. thieme-connect.comresearchgate.net
Asymmetric Synthesis Approaches to 4-Phenylbutane-1,3-diol
Achieving high levels of stereocontrol is the primary challenge in synthesizing specific isomers of this compound. Modern strategies employ various asymmetric techniques to address this.
The catalytic enantioselective synthesis of 1,3-diols is a highly developed field, utilizing both metal complexes and small organic molecules as catalysts. These methods aim to create the chiral centers with high enantiomeric purity.
One notable approach is the chromium-catalyzed asymmetric allylation. An efficient method for preparing protected 1,3-diols involves the reaction of various aldehydes with protected (E)-4-bromobut-2-en-1-ol in the presence of a chiral chromium catalyst. rhhz.net Using a carbazole-based bisoxazoline as the chiral ligand, this protocol achieves high yields and enantioselectivities (up to 98% ee) for a range of aromatic and aliphatic aldehydes. rhhz.net
Organocatalysis provides a metal-free alternative. Asymmetric aldol reactions, often catalyzed by proline derivatives, can produce chiral β-hydroxy ketones, which are key intermediates for 1,3-diols. nih.gov A novel strategy involves a new proline-derived organocatalyst with Cu(OTf)₂ as an additive to achieve enantiomeric excesses of over 99% for the aldol product. acs.org Subsequent asymmetric reduction of the keto group using CBS-oxazaborolidine complexes allows for the formation of the second stereogenic center, yielding enantiomerically pure 1,3-diols. nih.govacs.org
Biocatalysis, employing whole-cell systems or isolated enzymes like alcohol dehydrogenases (ADHs), is another effective strategy. researchgate.netmdpi.com For instance, the bioreduction of 1-aryl-1,3-diketones using microorganisms such as Saccharomyces cerevisiae or Kluyveromyces marxianus can produce chiral β-hydroxyketones or 1,3-diols with high yield and enantiomeric excess. uniba.it
| Catalytic Method | Catalyst/Enzyme | Precursor(s) | Product | Key Features |
| Chromium-Catalyzed Allylation | Chiral Cr-complex with carbazole-based bisoxazoline ligand | Aldehyd + Protected (E)-4-bromobut-2-en-1-ol | Protected 1,3-diol | High enantioselectivity (up to 98% ee); tolerant of various functional groups. rhhz.net |
| Organocatalytic Aldol Reaction | Proline-derived catalyst + Cu(OTf)₂ | Ketone + Aldehyde | Chiral β-hydroxy ketone | Excellent enantioselectivity (>99% ee) for the aldol product. acs.org |
| Asymmetric Ketone Reduction | CBS-oxazaborolidine complexes | Chiral β-hydroxy ketone | Chiral 1,3-diol | Establishes the second stereocenter with high enantiocontrol. nih.gov |
| Biocatalytic Reduction | Kluyveromyces marxianus (whole cell) | 1-Aryl-1,3-diketone | anti-1,3-diol | Direct formation of the diol with high diastereoselectivity. uniba.it |
| Biocatalytic Reduction | Lactobacillus reuteri DSM 20016 | 1-Aryl-1,3-diketone | (R)-β-Hydroxyketone | High yield (95%) and enantiomeric excess (96%). uniba.it |
Controlling the relative stereochemistry to form either syn- or anti-diols is crucial. This is often achieved through substrate-controlled or catalyst-controlled reduction of β-hydroxyketone intermediates. For example, the reduction of enantiomerically pure β-hydroxyketones can lead to either the syn- or anti-1,3-diol by carefully selecting the chemical reducing agent. uniba.it
Another advanced method involves a diastereoselective gold(I) or bismuth(III) catalyzed tandem hemiacetalization/dehydrative cyclization of 1,5-monoallylic diols to access protected 1,3-diols with high levels of diastereoselectivity under mild conditions. nih.gov Additionally, a practical method for separating diastereomeric syn- and anti-1,3-diols has been developed based on the different hydrolysis rates of their corresponding acetonide derivatives. nih.gov Treating a mixture of the acetonides with a catalytic amount of aqueous hydrochloric acid leads to the selective cleavage of the anti diastereomer, allowing for easy separation. nih.gov
The synthesis of a single, desired optical isomer from the four possibilities requires a combination of enantioselective and diastereoselective steps. A chemoenzymatic approach has been successfully used to synthesize all four stereoisomers of 1-(4-chlorophenyl)butane-1,3-diol. researchgate.netresearchgate.net This strategy utilizes organocatalysts and alcohol dehydrogenases with opposing stereoselectivities (R- vs. S-selective) to achieve stereodivergence. researchgate.net
A detailed synthetic route to access specific isomers of a complex Bedaquiline analogue, which contains a 1,3-diol core, has been reported. nih.gov The synthesis starts from a substituted naphthaldehyde and proceeds through a sequence of reactions including Horner-Wadsworth-Emmons olefination, reduction with DIBAL-H to form a trans-allyl alcohol, and then Sharpless asymmetric epoxidation to introduce the first chiral center. nih.gov Subsequent reactions, including nucleophilic attack and reduction with NaBH₄, establish the second chiral center to yield specific diastereomers of the diol. nih.gov This highlights how multi-step sequences with highly stereoselective reactions can be employed to construct specific optical isomers.
Continuous Flow Synthesis Techniques for Chiral Precursors
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. nih.govacs.org A telescoped continuous flow process has been developed for the enantioselective synthesis of chiral precursors to 1-aryl-1,3-diols. nih.govnih.govresearchgate.net
This two-step sequence begins with an asymmetric allylboration of an aldehyde using a polymer-supported chiral phosphoric acid (PS-TRIP) catalyst to introduce the initial asymmetry. nih.gov The resulting chiral alkene is then directly subjected to selective epoxidation in a second flow module. nih.govacs.org This uninterrupted process provides chiral epoxides, which are versatile precursors to the desired 1,3-diols, in high yield and enantiocontrol without the need for intermediate purification steps. nih.govnih.gov The system demonstrates high stability, representing a robust, transition-metal-free approach to valuable chiral building blocks. nih.govresearchgate.net
| Step | Reaction | Catalyst/Reagent | Mode | Outcome |
| 1 | Asymmetric Allylboration | Polymer-supported chiral phosphoric acid (PS-TRIP) | Continuous Flow (Packed Bed Reactor) | Formation of a chiral homoallylic alcohol with high enantioselectivity. nih.govresearchgate.net |
| 2 | Selective Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Continuous Flow | Conversion of the chiral alkene to a chiral epoxy alcohol precursor. nih.govacs.org |
Transformations from Related Precursors
This compound can be synthesized from various related precursors through key chemical transformations. The most common precursors are β-hydroxy ketones and 1,3-diketones.
Reduction of β-Hydroxy Ketones: The stereoselective reduction of 4-hydroxy-4-phenylbutan-2-one (B3053436) is a direct route to this compound. The choice of reducing agent and catalyst can control the diastereoselectivity of the final product, allowing access to either syn- or anti-diols. thieme-connect.com
Reduction of 1,3-Diketones: The asymmetric hydrogenation of 1-phenylbutane-1,3-dione can yield the corresponding diol. This can be achieved using biocatalysts, such as whole cells of Saccharomyces cerevisiae, which can reduce the dione (B5365651) to the corresponding (S)-aldol product. uniba.it Further reduction yields the diol.
Oxidation of Boronate Esters: (R)-2,2'-(4-Phenylbutane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be oxidized to afford the corresponding diol. This transformation is typically used to determine the enantiomeric excess of the boronate ester product. orgsyn.org
Transformations from Enones: Enones such as (Z)-3-azidomethyl-4-phenyl-3-buten-2-one can be transformed by Saccharomyces cerevisiae into chiral ketones like (R)-4-azido-3-benzylbutan-2-one. researchgate.net Such chiral ketones are versatile intermediates that can be subsequently reduced to form chiral amino-alcohols, which are structurally related to the target diol.
Reductions of Phenylbutanediones to Diols
The diastereoselective reduction of 1,3-diketones, such as 1-phenyl-1,3-butanedione, represents a direct and widely studied approach for synthesizing 1,3-diols. researchgate.net This transformation can be accomplished using both chemical reagents and biocatalysts, with the choice of method significantly influencing the stereochemical outcome.
Chemical Reduction Methods: The reduction of 1,3-diketones can be directed to favor the syn- or anti-diol through the careful selection of reagents and conditions. For instance, the use of a BH₃-pyridine complex in the presence of titanium tetrachloride (TiCl₄) has been shown to be highly diastereoselective for the synthesis of syn-1,3-diols. researchgate.net This method proceeds in high yields by forming a chelated intermediate that directs the hydride attack from a specific face. researchgate.net Conversely, reductions with sodium borohydride (B1222165) (NaBH₄) in the presence of bovine or human albumin can produce anti-1,3-diols with high diastereomeric excess (d.e.). researchgate.net The protein is believed to create a chiral environment that controls the stereochemical course of the reduction. researchgate.net
Biocatalytic Reductions: Biocatalysis offers a green and highly selective alternative for producing chiral hydroxy ketones and diols. Baker's yeast (Saccharomyces cerevisiae) reduces 1-phenyl-1,3-butanedione with high chemo- and enantio-selectivity, primarily yielding (S)-(+)-3-hydroxy-1-phenyl-1-butanone. researchgate.net Further reduction can lead to the corresponding diol. More advanced biocatalytic systems, such as using the larvae of the Japanese rhinoceros beetle (Allomyrina dichotoma), have also been explored. When these larvae are administered 1-phenyl-1,3-butanedione, they asymmetrically reduce it to yield various stereoisomers of 1-phenyl-1,3-butanediol, including (1R,3S) and (1R,3R) configurations, with optical yields ranging from low to high depending on the specific isomer. core.ac.uknii.ac.jp
Table 1: Selected Methods for the Reduction of 1-Phenyl-1,3-butanedione
| Reagent/Catalyst | Key Additive | Major Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| BH₃-Pyridine | TiCl₄ | syn-1,3-Diol | Excellent diastereoselectivity | researchgate.net |
| NaBH₄ | Bovine or Human Albumin | anti-1,3-Diol | d.e. up to 96% | researchgate.net |
| Baker's Yeast | N/A | (S)-(+)-3-Hydroxy-1-phenyl-1-butanone | High enantioselectivity (>98% ee) | researchgate.net |
| Allomyrina dichotoma larvae | N/A | (1R,3S)- and (1R,3R)-1-Phenyl-1,3-butanediol | Variable (low to high optical yields) | core.ac.uk |
Reductive Rearrangement of Phenyl-1,3-dioxans
The reductive opening of cyclic acetals, specifically 4-phenyl-1,3-dioxanes, provides an alternative pathway to substituted diols. This strategy involves the cleavage of a carbon-oxygen bond within the dioxane ring, followed by reduction. The regioselectivity of the ring opening is a critical aspect of this methodology and is influenced by the reagents, solvent, and substrate structure. lu.seacs.org
The reaction typically proceeds via activation of an acetal (B89532) oxygen by a Lewis acid, followed by hydride delivery from a reducing agent. Reagents such as lithium aluminum hydride (LiAlH₄) combined with aluminum chloride (AlCl₃), or diisobutylaluminum hydride (DIBAL-H) are commonly employed for this purpose. cdnsciencepub.com The regiochemical outcome—that is, which C-O bond is cleaved—depends on factors like steric hindrance and the stability of the potential carbocation or oxocarbenium ion intermediates. lu.secdnsciencepub.com
For a 4-phenyl-1,3-dioxane (B1205455), cleavage can theoretically result in either a 1-phenyl-1,3-diol derivative or a 3-phenyl-1,3-diol derivative. Mechanistic studies on related benzylidene acetals have shown that the choice of Lewis acid and solvent can direct the regioselectivity. lu.seacs.org For example, in nonpolar solvents, a highly reactive Lewis acid may favor the formation of a stable oxocarbenium ion, leading to low stereoselectivity. lu.se In contrast, reactions in coordinating solvents like tetrahydrofuran (B95107) (THF) can proceed with higher selectivity through more organized transition states. lu.se A related reductive lithiation of 4-phenyl-1,3-dioxane using lithium metal and a naphthalene (B1677914) catalyst leads to the formation of a dianionic intermediate, which upon aqueous workup yields 3-phenylpropan-1-ol. thieme-connect.com While this specific reaction does not yield the target diol, it demonstrates the principle of C-O bond cleavage in this heterocyclic system. thieme-connect.com By modifying the substrate and reaction conditions, this general approach can be adapted to synthesize targeted diol structures.
Allylboration of Aldehydes as a Precursor Strategy
A powerful and versatile strategy for the asymmetric synthesis of homoallylic alcohols, which are direct precursors to this compound, is the allylboration of aldehydes. nih.govacs.org In this approach, benzaldehyde (B42025) is reacted with an allylboron reagent to form 1-phenyl-3-buten-1-ol. Subsequent oxidation of the terminal alkene, typically via hydroboration-oxidation or dihydroxylation, yields the desired this compound.
The key advantage of this method is the ability to control the absolute stereochemistry of the newly formed secondary alcohol center through the use of chiral allylboron reagents. york.ac.uk Reagents derived from chiral auxiliaries like α-pinene, such as B-allyldiisopinocampheylborane (Ipc₂BAll), react with aldehydes to produce homoallylic alcohols with high enantiomeric excess (ee). york.ac.uk The reaction temperature is a critical parameter, with lower temperatures (e.g., -78 °C) generally leading to higher enantioselectivity. york.ac.uk
Furthermore, the development of chiral Brønsted acid catalysts, such as chiral phosphoric acids (CPAs), has enabled highly enantioselective allylborations using stable, commercially available reagents like allylboronic acid pinacol (B44631) ester. nih.gov This organocatalytic approach offers a simple and efficient route to a wide range of chiral homoallylic alcohols, including the precursor to this compound, with excellent enantioselectivity. acs.orgnih.gov
Table 2: Asymmetric Allylboration of Benzaldehyde
| Allylboron Reagent/Catalyst System | Temperature (°C) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| B-Allyldiisopinocampheylborane (from (+)-α-Pinene) | -78 | (S)-1-Phenyl-3-buten-1-ol | 81 | 96 | york.ac.uk |
| Allylboronic acid pinacol ester / (R)-TRIP-PA catalyst | -30 | (R)-1-Phenyl-3-buten-1-ol | 94 | 98 | nih.gov |
| Allylboronic acid pinacol ester / (R)-TRIP-PA catalyst | 0 | (R)-1-Phenyl-3-buten-1-ol | 95 | 96 | nih.gov |
| Allylboronic acid pinacol ester / (R)-TRIP-PA catalyst | Room Temp | (R)-1-Phenyl-3-buten-1-ol | 98 | 93 | nih.gov |
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of the stereocenters in this compound is critical. Several analytical techniques are employed for this purpose.
Single-crystal X-ray diffraction is considered a definitive method for determining the three-dimensional structure of a molecule, thereby establishing its absolute stereochemistry. However, this requires the compound to be a crystalline solid of sufficient quality.
For non-crystalline compounds or when suitable crystals cannot be obtained, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are utilized. The derivatization of the diol with a chiral agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters allows for the determination of the absolute configuration by analyzing the ¹H NMR chemical shifts of the resulting esters. amazonaws.com
Another specialized method involves the use of dimolybdenum tetraacetate, [Mo₂(OAc)₄], which forms chiral complexes with bidentate ligands like 1,2- or 1,3-diols. The circular dichroism (CD) spectrum of the resulting complex can be analyzed to deduce the absolute configuration of the diol. nih.gov The absolute stereochemistry of synthetic products can also be assigned by comparing their analytical data (e.g., optical rotation, HPLC retention times) with those of authentic standards prepared via established stereoselective methods, such as Sharpless asymmetric dihydroxylation. amazonaws.com
Stereoisomer Resolution Techniques
The separation of racemic mixtures of this compound into its constituent enantiomers is a key challenge. Both enzymatic and non-enzymatic methods are employed to achieve this resolution.
Enzymatic kinetic resolution is a powerful and widely used technique that leverages the high stereoselectivity of enzymes, most commonly lipases. semanticscholar.org The process involves the selective reaction of one enantiomer from a racemic mixture at a much faster rate than the other, allowing for their separation. Lipases are frequently used to catalyze the acylation of one of the diol's enantiomers, leaving the other unreacted. nih.gov
A notable example is the kinetic resolution of the four stereoisomers of 1-phenylbutan-1,3-diol using Candida rugosa lipase (B570770) (CRL). cdnsciencepub.comcdnsciencepub.com In this process, the enzyme demonstrates both regioselectivity (discriminating between the two hydroxyl groups) and stereoselectivity (discriminating between enantiomers).
The CRL-catalyzed acetylation of racemic syn-1-phenylbutan-1,3-diol results in the formation of two different monoacetate products. cdnsciencepub.comcdnsciencepub.com
Conversely, the acetylation of racemic anti-1-phenylbutan-1,3-diol yields a single monoacetate and the unreacted diol enantiomer. cdnsciencepub.comcdnsciencepub.com
Other lipases, such as Candida antarctica lipase B (CALB), often supplied immobilized as Novozym 435, and lipases from Pseudomonas cepacia, are also highly effective for the resolution of various diols. nih.govmdpi.com The choice of acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate), solvent, and temperature can significantly influence the reaction's efficiency and selectivity (enantiomeric ratio, E). nih.govthieme-connect.de
Table 1: Examples of Enzymatic Kinetic Resolution of Phenyl-Substituted Diols
| Enzyme | Substrate | Acyl Donor | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| Candida rugosa lipase (CRL) | (±)-syn-1-Phenylbutan-1,3-diol | Acetylating Agent | - | Regio- and stereo-selective acetylation | cdnsciencepub.com |
| Candida rugosa lipase (CRL) | (±)-anti-1-Phenylbutan-1,3-diol | Acetylating Agent | - | Production of one monoacetate and one unreacted diol | cdnsciencepub.com |
| Pseudomonas cepacia lipase (PSL-C) | Racemic 1,2-diol | Vinyl acetate | tert-Butyl methyl ether | Good conversion and enantioselectivity | nih.gov |
| Novozym 435 (CALB) | Racemic 1-phenylethanol | Dimethyl carbonate | Toluene | Enantiospecific carbamate (B1207046) formation | mdpi.com |
Beyond enzymatic methods, stereoisomers of this compound can be resolved or synthesized selectively through various non-enzymatic chemical strategies.
Asymmetric synthesis is a proactive approach that aims to create a specific stereoisomer directly rather than separating a mixture. This can be achieved by using chiral catalysts, auxiliaries, or reagents. For instance, the asymmetric reduction of a corresponding β-hydroxy ketone or 1,3-diketone using a chiral reducing agent can yield enantiomerically enriched syn- or anti-1,3-diols. researchgate.netuniba.it Similarly, asymmetric allylboration of aldehydes followed by further transformations represents a transition-metal-free pathway to valuable 1-aryl-1,3-diols. acs.org
Chromatographic separation using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) is another powerful analytical and preparative tool. This method allows for the direct separation and quantification of all four stereoisomers of this compound or its derivatives, which is essential for determining enantiomeric excess (ee) and diastereomeric ratios (dr). beilstein-journals.orgrsc.org
Desymmetrization is an elegant synthetic strategy that introduces chirality into an achiral molecule that possesses a plane of symmetry or a center of inversion (a meso or prochiral compound). researchgate.net For the synthesis of this compound, this could involve starting with a prochiral 1,3-diketone or a meso-1,3-diol derivative.
An enzyme or a chiral catalyst can then selectively modify one of the two equivalent functional groups, breaking the symmetry and generating a chiral product with high enantiomeric purity. researchgate.net For example, the enantioselective desymmetrization of prochiral 1,3-dinitropropanes via organocatalytic allylic alkylation has been shown to produce densely functionalized products with excellent diastereoselectivity and enantioselectivity, a principle applicable to other prochiral systems. rsc.org Such strategies are highly efficient as they can theoretically convert 100% of the starting material into a single enantiomerically pure product.
Diastereomeric Ratio Determination in Synthetic Procedures
In synthetic routes producing this compound, which has two stereocenters, the formation of diastereomers (syn and anti) is common. The quantification of the ratio of these diastereomers is crucial for evaluating the stereoselectivity of a reaction.
The primary method for determining the diastereomeric ratio (dr) is ¹H NMR spectroscopy. amazonaws.comnih.gov The syn and anti diastereomers are geometrically distinct, causing their respective protons to exist in slightly different chemical environments. This results in different chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum, allowing for the integration of the distinct signals to calculate the ratio. uniba.itnih.gov For example, the protons on the carbon backbone or attached to the hydroxyl groups will exhibit unique signals for each diastereomer. rsc.org
In addition to NMR, HPLC analysis on both chiral and achiral columns can be used to separate and quantify diastereomers. rsc.orgsorbonne-universite.fr The different physical properties of diastereomers often lead to different retention times, enabling their separation and the determination of their relative amounts in a mixture. beilstein-journals.org
Table 2: Examples of Diastereomeric Ratio (dr) in Synthetic Procedures
| Reaction / Product | Method of Determination | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| (2R,3S)-4,4,4-trifluoro-2-methyl-3-phenylbutane-1,3-diol | Column Chromatography Purification | 75:25 (crude) | beilstein-journals.org |
| (1S,4S)-1-(2-fluorophenyl)-4-phenylbutane-1,4-diol | HPLC / NMR | 33:1 | rsc.org |
| (syn)-4-Iodo-3-methoxy-1-phenylbutan-1-ol | Column Chromatography Purification | >20:1 | nih.gov |
| (2R,3R)-1,3-dihydroxy-2-(p-methoxyphenoxy)-4-phenylbutane | NMR | 4:1 | illinoisstate.edu |
Chemical Transformations and Reaction Mechanisms of 4 Phenylbutane 1,3 Diol
Reactivity Profiles of the Diol Functionality
The reactivity of 4-Phenylbutane-1,3-diol is governed by its two hydroxyl (-OH) groups. These functional groups serve as sites for a variety of reactions, including oxidation, esterification, and etherification. The structural arrangement, featuring a primary alcohol at the C1 position and a secondary alcohol at the C3 position, introduces potential for regioselectivity.
The secondary hydroxyl group is also benzylic, meaning it is attached to a carbon atom adjacent to the phenyl ring. This position enhances the stability of any potential carbocation intermediate at the C3 position through resonance with the aromatic ring, which can influence the mechanism and rate of reactions such as dehydration or substitution. study.com Conversely, the primary alcohol is typically less sterically hindered, which can make it more accessible to certain reagents. In chemoselective oxidation reactions, the benzylic alcohol is often more readily oxidized than the primary aliphatic alcohol. rsc.org This differential reactivity allows for one hydroxyl group to be chemically modified while the other remains unchanged, a crucial aspect in multi-step synthesis.
Derivatization Strategies and Synthetic Utility
Derivatization of the diol functionality is a key strategy for modifying the compound's properties and utilizing it as an intermediate in more complex syntheses. Common strategies include converting the hydroxyl groups into esters or ethers, or using both to form cyclic structures.
Acetylation of Diol Products
Acetylation, the reaction with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, converts the hydroxyl groups into acetate (B1210297) esters. This is often used as a protecting group strategy in organic synthesis. For diols, achieving selective acetylation of one hydroxyl group over the other is a significant challenge.
Recent research has demonstrated that regioselective acetylation of diols can be achieved with high efficiency using catalytic amounts of acetate under mild conditions. fao.org This method is proposed to operate through a mechanism involving hydrogen-bond activation. The acetate catalyst is believed to form a dual hydrogen-bond complex with the diol, which enhances the nucleophilicity of one hydroxyl group, allowing it to be selectively acylated by acetic anhydride. fao.org This approach offers an environmentally friendly and efficient alternative to methods that use organotin or organoboron reagents. fao.orgorganic-chemistry.org
Table 1: Regioselectivity in the Mono-acetylation of this compound
| Product | Structure | Potential Yield |
| 4-phenyl-3-acetoxybutan-1-ol | C₁₂H₁₆O₃ | Major Product |
| 4-phenyl-1-acetoxybutan-3-ol | C₁₂H₁₆O₃ | Minor Product |
Cyclization Reactions
The 1,3-diol arrangement in this compound is ideal for forming six-membered cyclic acetals, known as 1,3-dioxanes. This reaction is typically carried out by treating the diol with an aldehyde or a ketone in the presence of an acid catalyst. organic-chemistry.orgthieme-connect.de The formation of the 1,3-dioxane (B1201747) ring serves as an effective method for simultaneously protecting both hydroxyl groups. thieme-connect.de
These cyclic structures are generally stable under basic, oxidative, and reductive conditions but can be easily removed by treatment with aqueous acid, making them valuable protecting groups in multistep synthesis. thieme-connect.de The reaction is reversible, and the removal of water during the reaction drives the equilibrium towards the formation of the 1,3-dioxane. organic-chemistry.org
Advanced Carbon-Carbon Bond Forming Reactions
This compound and its derivatives can be employed in sophisticated reactions that construct new carbon-carbon (C-C) bonds, a fundamental process in the synthesis of complex organic molecules.
Electrochemical Radical Reactions for C-C Bond Construction
Electrochemical methods offer a green and efficient alternative for generating reactive intermediates. While this compound itself is not the direct substrate, its oxidized analogue, 1-phenylbutane-1,3-dione, is a valuable participant in electrochemical C-C bond formation.
Recent studies have developed novel electrochemical radical reactions of 1,3-diketones with enol acetates to synthesize 1,4-diketones. acs.org This process operates under catalyst-free and oxidant-free conditions, using electricity to initiate the radical reaction. acs.org In this transformation, 1-phenylbutane-1,3-dione can react to form more complex dicarbonyl compounds, which are versatile precursors for synthesizing heterocyclic compounds like pyrroles and furans. acs.org The reaction demonstrates good tolerance for various functional groups and represents a practical approach to C-C bond construction. acs.org
Table 2: Example of Electrochemical C-C Bond Formation
| Reactant 1 | Reactant 2 | Product Type | Conditions |
| 1-Phenylbutane-1,3-dione | Enol Acetate | 1,4-Dicarbonyl Compound | Undivided cell, Pt cathode, constant current, MeCN, room temp. |
Mechanistic Studies of Conversion Reactions
Understanding the step-by-step pathway, or mechanism, of a reaction is crucial for optimizing conditions and predicting outcomes. The conversion of this compound and its derivatives has been the subject of mechanistic investigations, often employing computational chemistry.
For instance, the mechanism of regioselective acetylation catalyzed by acetate has been explored using quantum chemical studies. fao.org These studies support a pathway where the acetate anion forms a hydrogen-bonded complex with the diol. This interaction activates one of the hydroxyl groups, lowering the energy barrier for the subsequent nucleophilic attack on acetic anhydride. The regioselectivity is determined by the relative stability of the different possible hydrogen-bonded complexes and the corresponding transition states. fao.org
In the realm of electrochemical C-C bond formation, the reaction is understood to proceed through a radical chain mechanism. libretexts.org The process involves three main phases:
Initiation : The initial formation of a radical species. libretexts.orgyoutube.com
Propagation : The radical reacts with a stable molecule to generate a new radical, continuing the chain. libretexts.orgyoutube.com
Termination : Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.orgyoutube.com
Computational tools, such as Density Functional Theory (DFT), are invaluable for elucidating such complex reaction pathways, providing insights into the energies of intermediates and transition states that are often difficult to observe experimentally. researchgate.netnih.gov
Pathways for Diketone Reduction to Diols
The synthesis of this compound is commonly achieved through the reduction of its corresponding diketone, 1-phenylbutane-1,3-dione (also known as benzoylacetone). The nature of the reducing agent and the reaction conditions significantly influence the product distribution due to the presence of two carbonyl groups and the compound's ability to exist in keto-enol tautomeric forms.
Research into the reduction of 1-phenylbutane-1,3-dione using strong reducing agents like lithium aluminum hydride (LiAlH₄) has revealed the complexity of this transformation. Studies have shown that the reaction does not simply yield the expected 1,3-diol. ni.ac.rs Instead, a complex mixture of products is often formed. This is because LiAlH₄ can reduce both the diketo and the keto-enol forms of the starting material. The reduction of the keto-enol tautomer can lead to elimination products, resulting in a variety of saturated and unsaturated ketones and alcohols, rather than the targeted diol. ni.ac.rs One study noted that the initial goal of preparing 1-phenylalkane-1,3-diols via this method was unsuccessful due to the formation of this complex product mixture. ni.ac.rs It has been observed that LiAlH₄ preferentially reduces the carbonyl group more distant from the phenyl group in 1-phenylbutane-1,3-dione. ni.ac.rs
In contrast to the complexities of chemical hydrides, biocatalytic methods offer a more selective pathway. Enzymatic reductions, particularly using ketoreductases (KREDs), have demonstrated the ability to stereoselectively reduce aromatic ketones. researchgate.net A ketoreductase from Pichia glucozyma (KRED1-Pglu) has been identified as effective for the reduction of 1-phenylbutane-1,3-dione. researchgate.net Such enzymatic systems can provide high chemo- and stereoselectivity, favoring the formation of the desired diol over other side products. These biocatalytic approaches are advantageous as they operate under mild conditions and can produce specific stereoisomers of the diol.
| Reducing Agent/Catalyst | Primary Product(s) | Selectivity | Key Findings |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Complex mixture of saturated/unsaturated alcohols and ketones | Low for 1,3-diol | Reduction of both diketo and keto-enol forms leads to multiple products; does not cleanly produce the target diol. ni.ac.rs |
| Ketoreductase (e.g., KRED1-Pglu) | This compound | High chemo- and stereoselectivity | Enzymatic reduction provides a selective route to the desired diol under mild conditions. researchgate.net |
Anodic Oxidation of Alcohols to Carbonyl Compounds
The oxidation of this compound to carbonyl compounds can be achieved through various methods, including anodic (electrochemical) oxidation. This process offers a sustainable alternative to traditional oxidizing agents. mdpi.com The reaction mechanism involves the removal of electrons from the alcohol at an anode surface, often facilitated by a mediator. This compound possesses a primary alcohol at the C1 position and a secondary, benzylic alcohol at the C3 position, which influences the oxidation pathway.
While specific studies on the anodic oxidation of this compound are not extensively documented, the mechanism can be inferred from research on similar structures. The general mechanism for the electrochemical oxidation of alcohols often involves the generation of a reactive species that facilitates hydrogen atom transfer (HAT) from the alcohol. acs.org For benzylic alcohols, this process leads to the formation of the corresponding aldehyde or ketone. mdpi.comacs.org
In the case of this compound, the secondary alcohol at the C3 position is expected to be more readily oxidized than the primary alcohol, particularly with selective methods. Electrochemical procedures have been developed for the selective oxidation of secondary alcohols to ketones in the presence of primary hydroxyl groups. thieme-connect.com One such method involves the anodic generation of active chlorine species from an inexpensive chloride salt, which acts as a redox mediator. thieme-connect.com
The plausible pathway for the anodic oxidation of this compound would involve the initial selective oxidation of the secondary hydroxyl group to a ketone, yielding 4-hydroxy-4-phenylbutan-2-one (B3053436) . Under conditions that are not selective or with a higher charge passed, the primary alcohol could also be oxidized. The oxidation of the primary alcohol would first yield an aldehyde (3-hydroxy-1-phenylbutane-1-carbaldehyde ) and potentially be further oxidized to a carboxylic acid (3-hydroxy-1-phenylbutanoic acid ). The ultimate product would depend on the reaction conditions, such as the electrode material, potential, and the presence of mediators like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). semanticscholar.org
| Oxidation Site | Intermediate Product | Final Product (Further Oxidation) | Notes |
|---|---|---|---|
| C3 Secondary Alcohol | 4-Hydroxy-4-phenylbutan-2-one | - | This is the expected product under selective oxidation conditions for secondary alcohols. thieme-connect.com |
| C1 Primary Alcohol | 3-Hydroxy-4-phenylbutanal | 3-Hydroxy-4-phenylbutanoic acid | Oxidation of the primary alcohol is possible, with the potential for overoxidation to the carboxylic acid. |
| Both C1 and C3 Alcohols | 4-Oxo-4-phenylbutan-2-one | - | Complete oxidation under stronger, non-selective conditions would yield the corresponding diketone. |
Advanced Spectroscopic and Structural Characterization of 4 Phenylbutane 1,3 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of 4-Phenylbutane-1,3-diol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.20 and 7.40 ppm, as a multiplet. The protons of the two hydroxyl groups (-OH) would likely appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. The aliphatic protons would show characteristic splitting patterns due to spin-spin coupling with neighboring protons.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (CH₂) | 3.70 - 3.85 | Triplet of doublets (td) | J ≈ 6.5, 3.0 |
| H-2 (CH₂) | 1.75 - 1.90 | Multiplet | |
| H-3 (CH) | 4.00 - 4.15 | Multiplet | |
| H-4 (CH₂) | 2.70 - 2.85 | Doublet of doublets (dd) | J ≈ 14.0, 7.0 |
| Ar-H | 7.20 - 7.40 | Multiplet | |
| 1-OH | Variable | Broad singlet | |
| 3-OH | Variable | Broad singlet |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbons of the phenyl group will resonate in the aromatic region (δ 125-145 ppm). The carbons bearing the hydroxyl groups (C-1 and C-3) will be deshielded and appear further downfield compared to the other aliphatic carbons.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₂) | ~62 |
| C-2 (CH₂) | ~42 |
| C-3 (CH) | ~70 |
| C-4 (CH₂) | ~38 |
| C-ipso | ~142 |
| C-ortho | ~129 |
| C-meta | ~128 |
| C-para | ~126 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for confirming structural assignments.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for establishing the connectivity of the molecule. For instance, correlations would be expected between the H-4 protons and the C-ipso and C-ortho carbons of the phenyl ring, as well as with C-3 and C-2. Similarly, correlations between H-1 and C-2 and C-3 would confirm the butanediol chain.
NMR Simulation Studies for Splitting Patterns
To further validate the predicted ¹H NMR spectrum, NMR simulation studies could be employed. By inputting the predicted chemical shifts and coupling constants into a simulation program, a theoretical spectrum can be generated. Comparison of this simulated spectrum with an experimental spectrum would help to refine the assignments and confirm the proposed coupling patterns, especially for the complex multiplets of the aliphatic chain protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like diols. In positive ion mode ESI-MS, this compound is expected to be detected primarily as protonated molecules [M+H]⁺ or as adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺. High-resolution mass spectrometry (HRMS) of these ions would allow for the determination of the elemental composition, confirming the molecular formula C₁₀H₁₄O₂.
Expected Ions in ESI-MS of this compound:
| Ion | Description | Predicted m/z |
| [C₁₀H₁₄O₂ + H]⁺ | Protonated molecule | 167.1067 |
| [C₁₀H₁₄O₂ + Na]⁺ | Sodium adduct | 189.0886 |
| [C₁₀H₁₄O₂ + K]⁺ | Potassium adduct | 205.0626 |
Under fragmentation conditions (e.g., in tandem MS/MS experiments), the protonated molecule would be expected to lose water molecules due to the presence of the hydroxyl groups. Cleavage of the carbon-carbon bonds in the butane chain would also be anticipated, leading to characteristic fragment ions that could further confirm the structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an essential analytical technique used to determine the precise mass and elemental composition of a molecule. For this compound, HRMS provides an accurate mass measurement, which serves as a confirmatory tool for its molecular formula, C₁₀H₁₄O₂.
The theoretical monoisotopic mass of this compound is calculated based on the masses of its constituent atoms (¹²C, ¹H, and ¹⁶O). This calculated exact mass is a critical parameter for the identification of the compound in complex mixtures and for the verification of its synthesis. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. In research settings, the experimentally measured mass is compared to the theoretical mass, with a minimal mass error providing strong evidence for the correct identification of the compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₂ |
| Theoretical Monoisotopic Mass | 166.099380 Da nih.govchemspider.com |
| Experimental Mass | Varies by experiment |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the identification and quantification of volatile and semi-volatile compounds. In the analysis of this compound, a sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint for the compound. For an alcohol like this compound, the molecular ion peak may be weak or absent. The fragmentation pattern is characterized by the cleavage of bonds adjacent to the oxygen atoms and the phenyl group. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the hydroxyl group. The presence of the phenyl group would likely lead to the formation of a stable tropylium ion at m/z 91.
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Possible Fragment |
|---|---|
| 166 | [M]⁺ (Molecular Ion) |
| 148 | [M-H₂O]⁺ |
| 133 | [M-H₂O-CH₃]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl and phenyl groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the alcohol groups. The presence of the phenyl group would be confirmed by C-H stretching vibrations for the aromatic ring typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region.
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for detecting chromophores, which are the parts of a molecule that absorb light. The phenyl group in this compound acts as a chromophore. Aromatic compounds like this typically show a strong absorption band around 200-220 nm (the E-band) and a weaker, more structured band between 250-270 nm (the B-band) due to π to π* electronic transitions within the benzene ring.
Table 3: Characteristic IR and UV-Vis Data for this compound
| Spectroscopic Method | Wavenumber/Wavelength | Functional Group/Transition |
|---|---|---|
| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad) | O-H Stretch (Alcohol) |
| IR Spectroscopy | ~3000-3100 cm⁻¹ | C-H Stretch (Aromatic) |
| IR Spectroscopy | ~2850-3000 cm⁻¹ | C-H Stretch (Aliphatic) |
| IR Spectroscopy | ~1450-1600 cm⁻¹ | C=C Stretch (Aromatic) |
Powder X-ray Diffraction (XRD) Spectroscopy (for relevant solid forms/complexes)
Powder X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of a solid material. This method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline phase of the compound.
Currently, there is no publicly available powder XRD data for this compound. The applicability of this technique is dependent on the physical state of the compound at ambient conditions. If this compound exists as a crystalline solid, XRD analysis would be invaluable for characterizing its crystal lattice and identifying different polymorphic forms. However, if the compound is an amorphous solid or a liquid at room temperature, XRD would not yield a distinct diffraction pattern.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with the molecular formula C₁₀H₁₄O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
The experimental values obtained from elemental analysis are then compared with the theoretical percentages. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, confirms the elemental composition and high purity of the sample.
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 72.26 |
| Hydrogen (H) | 8.49 |
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₄O₂ |
| Carbon | C |
| Hydrogen | H |
Computational and Theoretical Investigations of 4 Phenylbutane 1,3 Diol
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the properties of molecules.
Quantum Chemical Simulations
Quantum chemical simulations could be employed to model the dynamic behavior of 4-Phenylbutane-1,3-diol. These simulations might explore its conformational changes over time, its interaction with solvent molecules, or its reaction pathways with other chemical entities, providing a deeper understanding of its behavior at the atomic level.
Due to the absence of specific research data for this compound in these areas, a detailed and scientifically accurate article with the requested data tables and findings cannot be generated at this time.
Advanced Applications of 4 Phenylbutane 1,3 Diol in Academic Research
As a Chiral Auxiliary and Ligand Precursor for Asymmetric Catalysis
The utility of chiral diols as auxiliaries and ligand precursors in asymmetric catalysis is a well-established strategy for controlling the stereochemical outcome of chemical reactions. researchgate.netrhhz.netnih.govnih.gov Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a new stereocenter, after which they are cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com In a similar vein, chiral ligands coordinate to a metal center to create a chiral environment that influences the stereoselectivity of a catalyzed reaction. nih.govnih.govtcichemicals.comresearchgate.netcardiff.ac.uk
While the general principles are well-documented for various chiral diols, specific examples detailing the application of 4-Phenylbutane-1,3-diol as a chiral auxiliary or a precursor to a chiral ligand in asymmetric catalysis are not extensively reported in the available literature. However, the structural motif of 1,3-diols is a common feature in a variety of successful chiral ligands and auxiliaries used in reactions such as asymmetric hydrogenation and aldol (B89426) additions. nih.govresearchgate.netprinceton.edu The phenyl group in this compound could provide beneficial steric and electronic properties to a catalyst system, potentially influencing both the efficiency and stereoselectivity of a reaction. Further research would be needed to fully explore and document the specific applications and performance of this compound in this capacity.
Synthesis of Pharmaceutical Intermediates and Analogues
The quest for efficient and stereoselective syntheses of pharmaceutical agents is a major driver of research in organic chemistry. Chiral molecules, such as this compound, are often sought after as starting materials or key intermediates in the synthesis of these complex targets.
Precursors for Anti-Retroviral Agents
The development of effective anti-retroviral agents, particularly HIV-1 protease inhibitors, is a critical area of medicinal chemistry. A significant number of these inhibitors feature a core structure containing a diol functional group, which is crucial for their biological activity. chemicalbook.comnih.govdiva-portal.orgpitt.edu This diol moiety often mimics the transition state of the viral protease-catalyzed reaction, leading to potent inhibition.
While the 1,3-diol scaffold is a key component in many successful HIV protease inhibitors, the direct use of this compound as a precursor in the synthesis of currently approved anti-retroviral agents is not explicitly detailed in the scientific literature. However, the structural similarity of this compound to fragments of known inhibitors suggests its potential as a valuable starting material for the synthesis of novel analogues. For instance, the synthesis of diol-based HIV-1 protease inhibitors has been a successful strategy, and the phenyl group in this compound could serve as a P1 or P1' substituent, which are known to interact with the active site of the protease. chemicalbook.comnih.gov
Table 1: Examples of Diol-Containing HIV-1 Protease Inhibitors
| Inhibitor | Key Structural Feature |
| Darunavir | Contains a central hydroxyethylamino sulfonamide core. |
| Atazanavir | Features a central hydroxyethylene urea (B33335) isostere. |
| Ritonavir | Incorporates a hydroxyethyl (B10761427) scaffold. |
This table illustrates the importance of the diol or related hydroxyethyl motif in HIV protease inhibitors, suggesting the potential utility of diols like this compound in the design of new antiviral agents.
Intermediates for Drugs like Ezetimibe, Dapoxetine, Duloxetine, and Atomoxetine
The synthesis of various pharmaceuticals often relies on the use of specific chiral building blocks to construct the desired stereochemistry. While the following drugs contain chiral alcohol or amine functionalities, the direct use of this compound as a key intermediate in their established synthesis routes is not prominently documented.
Ezetimibe: This cholesterol absorption inhibitor contains a chiral β-lactam ring and a secondary alcohol. Its synthesis typically involves the stereoselective reduction of a ketone precursor. rhhz.netnih.govnih.govresearchgate.net A β-hydroxy ketone with a similar carbon skeleton to this compound could hypothetically serve as a precursor.
Dapoxetine: This selective serotonin (B10506) reuptake inhibitor possesses a chiral amine. Its synthesis often involves the resolution of a racemic precursor or an asymmetric synthesis employing a chiral auxiliary. nih.govresearchgate.netgoogle.com
Duloxetine: This serotonin-norepinephrine reuptake inhibitor features a chiral secondary alcohol that is later converted to an amine. The synthesis commonly starts from a chiral 3-hydroxy-3-(2-thienyl)propanenitrile or a related precursor. researchgate.netresearchgate.netgoogle.com
Atomoxetine: This norepinephrine (B1679862) reuptake inhibitor contains a chiral benzylic ether amine. A key intermediate in its synthesis is (R)-N-methyl-3-phenyl-3-hydroxypropylamine, a molecule structurally related to this compound. chemicalbook.comepo.orggoogle.comnewdrugapprovals.orgdrugfuture.com The synthesis of this intermediate often involves the asymmetric reduction of a corresponding ketone.
Table 2: Key Chiral Intermediates in Pharmaceutical Synthesis
| Drug | Key Chiral Intermediate |
| Ezetimibe | (S)-4-phenyl-2-oxazolidinone (as a chiral auxiliary) |
| Dapoxetine | (S)-3-chloro-1-phenyl-1-propanol |
| Duloxetine | (S)-3-hydroxy-3-(2-thienyl)propanenitrile |
| Atomoxetine | (R)-N-methyl-3-phenyl-3-hydroxypropylamine |
This table highlights the types of chiral building blocks commonly employed in the synthesis of these pharmaceuticals. While not a direct match, the structural motifs bear some resemblance to this compound, suggesting its potential as a starting material for the synthesis of analogues or through alternative synthetic routes.
Building Block for Complex Molecular Architectures
Beyond its potential in pharmaceutical synthesis, this compound serves as a valuable chiral building block for the construction of more complex molecular architectures, including natural products and their analogues. researchgate.netresearchgate.net The stereocontrolled synthesis of polyketide natural products, for example, often relies on the iterative use of small, chiral building blocks to construct long carbon chains with multiple stereocenters. researchgate.net
The syn-1,3-diol motif present in this compound is a common structural feature in many natural products. Methodologies for the stereocontrolled synthesis of such motifs are therefore of high importance. nih.govresearchgate.net While specific total syntheses that explicitly start from this compound are not widely reported, its potential as a chiral synthon is evident. The two hydroxyl groups can be differentially protected, allowing for selective transformations at either end of the molecule. The existing stereocenters can be used to induce chirality in subsequent reactions, making it a powerful tool for the diastereoselective synthesis of complex targets. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 4-phenylbutane-1,3-diol in laboratory settings?
The synthesis of this compound (CAS 18979-61-8) typically involves alkylation or Friedel-Crafts reactions using resorcinol derivatives. For example, 4-butylresorcinol (a structural analog) is synthesized via nucleophilic substitution or catalytic hydrogenation, where reaction conditions (e.g., pH, temperature) and catalysts (e.g., CeO₂ for dehydration) significantly influence yield . Key steps include:
- Alkylation : Reacting resorcinol with butyl halides in alkaline media.
- Catalytic optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) to enhance regioselectivity.
- Purification : Column chromatography or recrystallization to isolate the diol.
Q. How can researchers determine the physicochemical properties (e.g., LogP, solubility) of this compound?
Experimental methods include:
- LogP : Shake-flask partitioning between octanol and water, validated via HPLC retention times.
- Solubility : Gravimetric analysis in solvents like ethanol or water at 25°C (e.g., 177 g/L solubility for related diols) .
- Thermal properties : Differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for decomposition profiles.
| Property | Method | Example Value (Analog) | Reference |
|---|---|---|---|
| LogP | Shake-flask/HPLC | -0.03 (chlorinated analog) | |
| Solubility (H₂O) | Gravimetric | 177 g/L (25°C) | |
| Boiling Point | Distillation/GC | 270.2°C (chlorinated analog) |
Advanced Research Questions
Q. What kinetic and mechanistic insights apply to oxidation reactions involving this compound?
Studies on propane-1,3-diol oxidation by KMnO₄ reveal first-order kinetics in both substrate and oxidizer, with activation parameters (ΔH‡ = 24.98 kJ/mol, ΔS‡ = -0.22 kJ/mol·K) suggesting an associative transition state . For this compound:
- Kinetic profiling : Use UV-Vis spectroscopy (λmax ~525 nm) to track MnO₄⁻ consumption.
- Product identification : FTIR and NMR to confirm aldehydes (e.g., 3-hydroxypropanal) as primary oxidation products.
- Mechanism : Proton abstraction at the hydroxyl group followed by electron transfer (rate-determining step).
Q. How can spectral data discrepancies in this compound characterization be resolved?
Discrepancies between experimental and predicted ¹³C NMR shifts (e.g., in 4-allylbenzene-1,3-diol) necessitate:
- Computer-assisted validation : Tools like the CSEARCH protocol cross-reference experimental data with quantum-mechanical predictions (e.g., DFT calculations) .
- Isotopic labeling : ²H or ¹³C labeling to confirm assignments in crowded spectral regions.
- Multi-technique correlation : Combine IR (O-H stretching ~3300 cm⁻¹), MS (molecular ion [M+H]⁺), and X-ray crystallography for unambiguous structural confirmation.
Q. What strategies optimize catalytic efficiency in diol synthesis under varying conditions?
- pH-dependent catalysis : Acidic conditions favor electrophilic substitution in alkylation, while basic media stabilize intermediates.
- Heterogeneous catalysts : CeO₂ or zeolites enhance dehydration efficiency by reducing activation energy (e.g., 3-methoxy-1-butanol synthesis) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing charged intermediates.
Safety and Biological Activity
Q. What safety protocols are recommended for handling this compound?
Q. How can researchers assess the biological activity of this compound?
- In vitro assays : MTT tests for cytotoxicity in human keratinocytes (relevant to cosmetic applications) .
- Enzyme inhibition : Screen for tyrosinase inhibition (linked to depigmentation activity).
- Metabolomic profiling : LC-MS to identify interaction with cellular pathways (e.g., sphingolipid metabolism in cancer cells) .
Data Contradiction & Validation
Q. How to address contradictions in environmental persistence data for diol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
